1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions.
Introduction of chlorophenyl groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives and appropriate nucleophiles.
Final coupling step: The final step involves coupling the chlorophenyl-substituted intermediates with the pyrazolo[3,4-d]pyrimidine core under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a building block for designing novel materials.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Due to its biological activity, it is being explored for therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Chlorophenyl-substituted heterocycles: Compounds with chlorophenyl groups attached to different heterocyclic cores can exhibit distinct reactivity and biological activity.
Other pyrazolo[3,4-d]pyrimidine derivatives: Variations in the substitution pattern on the pyrazolo[3,4-d]pyrimidine core can result in compounds with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPKJCFXVVONNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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